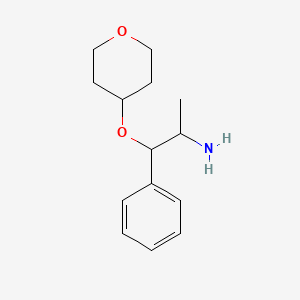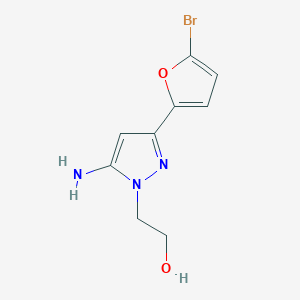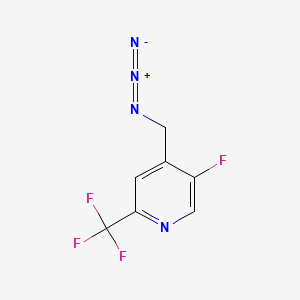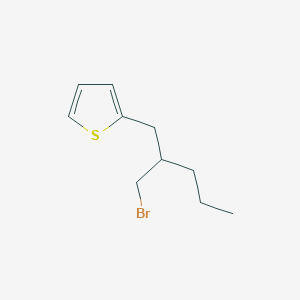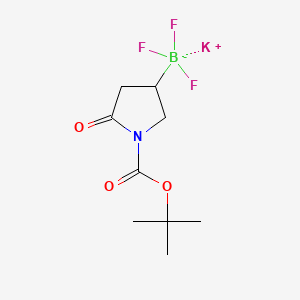
Potassium (1-(tert-butoxycarbonyl)-5-oxopyrrolidin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture at ambient temperature.
- Heating the mixture to 40°C in THF.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is often purified by crystallization or sublimation .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The BOC group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trimethylsilyl iodide for silylation and methanol for methanolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silylation of the carbonyl oxygen and elimination of tert-butyl iodide can lead to the formation of silyl esters .
Wissenschaftliche Forschungsanwendungen
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide involves the protection of amines through the formation of a stable BOC group. This prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the protection and deprotection processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium (1-[(tert-butoxy)carbonyl]amino)cyclopropyl)trifluoroboranuide: Another compound with a BOC protecting group.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amines and undergo selective deprotection makes it valuable in organic synthesis .
Eigenschaften
Molekularformel |
C9H14BF3KNO3 |
|---|---|
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-3-yl]boranuide |
InChI |
InChI=1S/C9H14BF3NO3.K/c1-9(2,3)17-8(16)14-5-6(4-7(14)15)10(11,12)13;/h6H,4-5H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
YQEPQTBUTRBQLO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC(=O)N(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
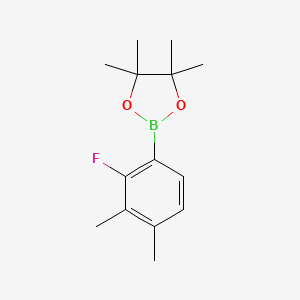
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
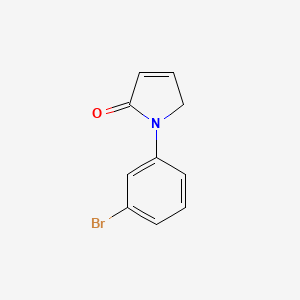
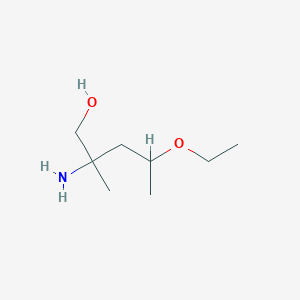
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
